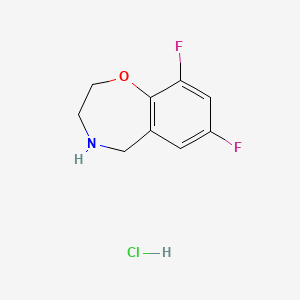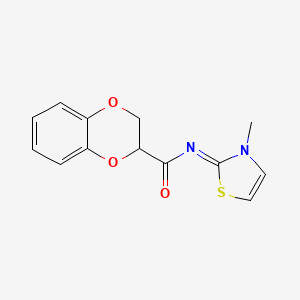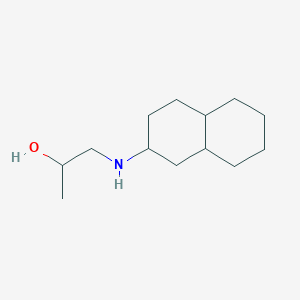
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide, also known as BHCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHCA is a heterocyclic compound that contains a benzimidazole ring and a cyclohexene ring.
科学的研究の応用
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has also been studied for its potential as an antiviral agent, with research indicating its ability to inhibit the replication of certain viruses. In agriculture, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Additionally, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential use as a catalyst in organic synthesis reactions.
作用機序
The mechanism of action of N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. In cancer cells, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the Akt/mTOR signaling pathway. In viruses, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit viral replication by targeting viral enzymes and interfering with viral protein synthesis.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In viruses, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit viral replication and reduce viral load. In insects, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has been shown to have insecticidal properties, causing paralysis and death.
実験室実験の利点と制限
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. In medicine, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide may be further studied as a potential anticancer and antiviral agent. In agriculture, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide may be further studied as a potential insecticide. Additionally, N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide may be explored for its potential use as a catalyst in organic synthesis reactions.
合成法
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with cyclohex-2-enone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h1-2,4-5,8-10H,3,6-7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKQDARYVMXTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate](/img/structure/B7452389.png)


![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)




![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)
